![molecular formula C12H14N2O7 B15206572 3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid](/img/structure/B15206572.png)
3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2,4-Dioxo-1-[3-hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-1,2,3,4-tetrahydropyrimidin-5-yl}acrylic acid is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2,4-Dioxo-1-[3-hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-1,2,3,4-tetrahydropyrimidin-5-yl}acrylic acid typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the pyrimidine ring and the acrylic acid moiety. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2,4-Dioxo-1-[3-hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-1,2,3,4-tetrahydropyrimidin-5-yl}acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carbonyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.
Applications De Recherche Scientifique
3-{2,4-Dioxo-1-[3-hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-1,2,3,4-tetrahydropyrimidin-5-yl}acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{2,4-Dioxo-1-[3-hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-1,2,3,4-tetrahydropyrimidin-5-yl}acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-{2,4-Dioxo-1-[3-hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-1,2,3,4-tetrahydropyrimidin-5-yl}acrylic acid is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C12H14N2O7 |
|---|---|
Poids moléculaire |
298.25 g/mol |
Nom IUPAC |
(E)-3-[1-[3-hydroxy-4-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C12H14N2O7/c15-4-7-5-21-11(9(7)18)14-3-6(1-2-8(16)17)10(19)13-12(14)20/h1-3,7,9,11,15,18H,4-5H2,(H,16,17)(H,13,19,20)/b2-1+ |
Clé InChI |
OKZXFIFRXLDNKI-OWOJBTEDSA-N |
SMILES isomérique |
C1C(C(C(O1)N2C=C(C(=O)NC2=O)/C=C/C(=O)O)O)CO |
SMILES canonique |
C1C(C(C(O1)N2C=C(C(=O)NC2=O)C=CC(=O)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



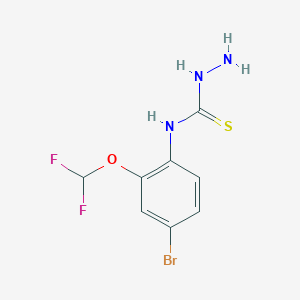
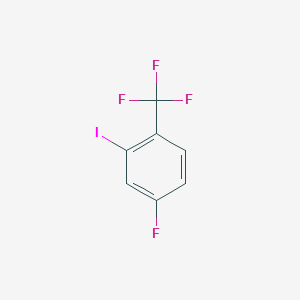
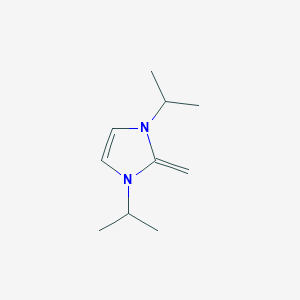
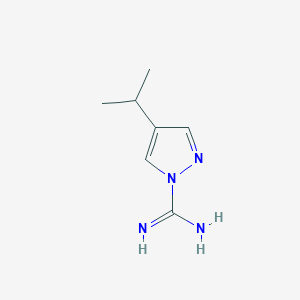
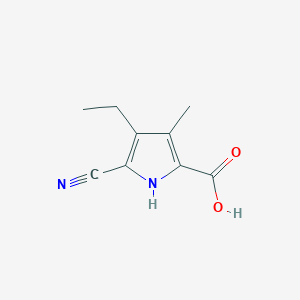
![4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B15206551.png)
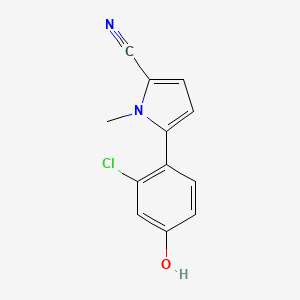

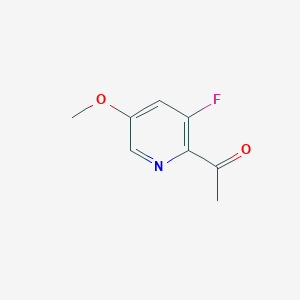
![2-(Bromomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B15206577.png)

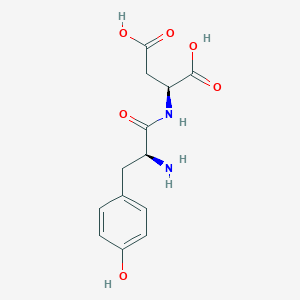
![(2S,3AS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15206592.png)
